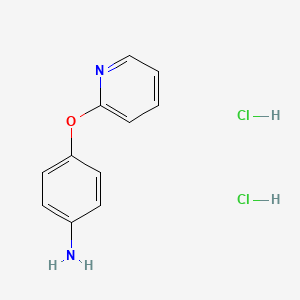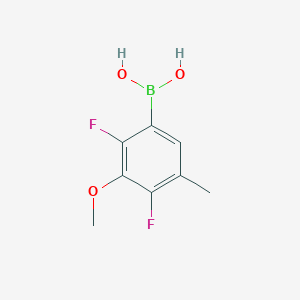![molecular formula C13H9NO2S B2855550 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1897771-31-1](/img/structure/B2855550.png)
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that combines the structural features of both benzothiophene and pyrrole Benzothiophene is known for its presence in various biologically active molecules, while pyrrole is a fundamental building block in many natural products and pharmaceuticals
作用机制
Target of Action
Related compounds such as benzo[b]thiophene derivatives have been shown to interact with various biological targets, including enzymes like beta-lactamase .
Mode of Action
It’s known that the benzo[b]thiophene moiety in similar compounds can act as an electron-output site due to its strong electron-withdrawing ability . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Related benzo[b]thiophene derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
Related benzo[b]thiophene derivatives have been associated with various biological activities, including antimicrobial and antioxidant properties .
Action Environment
The action, efficacy, and stability of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid could potentially be influenced by various environmental factors. For instance, the compound’s solubility could be affected by the pH and temperature of its environment . Additionally, its stability could be influenced by exposure to light, heat, and oxygen .
生化分析
Biochemical Properties
It is known that benzo[b]thiophene derivatives have been used in the development of new drug candidates due to their biological and pharmacological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
Cellular Effects
The cellular effects of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid are not well documented. Some benzo[b]thiophene derivatives have shown high antibacterial activity against S. aureus . They also have potential to be used as antifungal agents against current fungal diseases .
Molecular Mechanism
The precise molecular mechanism of action of this compound remains incompletely understood . Current understanding suggests its role as an antioxidant by scavenging free radicals generated during oxidative stress .
Metabolic Pathways
The metabolic pathways involving this compound are not well known. Some studies suggest that benzo[b]thiophene derivatives can be involved in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the benzothiophene ring followed by the construction of the pyrrole ring. One common method includes the use of coupling reactions and electrophilic cyclization reactions . For instance, the reaction of 2-bromothiophene with an appropriate pyrrole precursor under palladium-catalyzed conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
化学反应分析
Types of Reactions
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the core structure .
科学研究应用
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antioxidant properties.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
相似化合物的比较
Similar Compounds
Benzothiophene Derivatives: Compounds like Raloxifene and Zileuton share the benzothiophene core and have significant biological activities.
Pyrrole Derivatives: Compounds such as Atorvastatin and Tolmetin contain the pyrrole ring and are used in various therapeutic applications.
Uniqueness
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of benzothiophene and pyrrole structures, which may confer distinct biological and chemical properties. This duality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to compounds containing only one of these rings .
属性
IUPAC Name |
5-(1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)10-6-5-9(14-10)12-7-8-3-1-2-4-11(8)17-12/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKORJPYOGIVWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-methylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2855468.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2855470.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)


![4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2855475.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2855476.png)
![2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2855482.png)
![5,6-Dimethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2855483.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)

![3-(3,4-Dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2855490.png)
